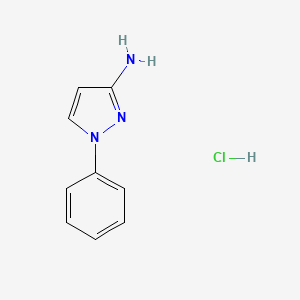

1-Phenyl-1H-pyrazol-3-amine hydrochloride

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Advanced Organic Chemistry

Pyrazoles, five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern organic and medicinal chemistry. nih.govmdpi.comproquest.com The pyrazole nucleus is a "privileged scaffold," meaning its structure is frequently found in compounds with significant biological activity. mdpi.com This has led to their extensive application in pharmaceuticals, agrochemicals, and materials science. nih.govnbinno.com

In the pharmaceutical industry, pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, antidepressant, and antiviral properties. mdpi.comnbinno.comnih.govorientjchem.org The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic effects.

Beyond medicine, pyrazoles are integral to the agrochemical sector, serving as key components in the synthesis of herbicides, insecticides, and fungicides. nbinno.com In the realm of material science, the unique photophysical properties of certain pyrazole derivatives are harnessed in the development of functional materials like organic light-emitting diodes (OLEDs) and advanced polymers. nbinno.com The broad utility and adaptability of the pyrazole framework ensure its continued prominence in advanced organic synthesis and chemical research. nih.gov

Structural Classification within Aminopyrazole Frameworks

Aminopyrazoles (APs) are a critical subclass of pyrazole derivatives characterized by the presence of one or more amino groups attached to the pyrazole ring. nih.gov Their classification is primarily determined by the position of the amino substituent on the five-membered ring, leading to three main isomers: 3-aminopyrazoles (3-APs), 4-aminopyrazoles (4-APs), and 5-aminopyrazoles (5-APs). nih.govmdpi.comresearchgate.net This structural variation is crucial as the location of the amino group significantly influences the compound's chemical reactivity and biological activity. researchgate.net

1-Phenyl-1H-pyrazol-3-amine hydrochloride falls into the category of 3-aminopyrazoles. This classification indicates that the amino group is attached to the C3 position of the pyrazole ring. Furthermore, it is a 1-substituted pyrazole, with a phenyl group occupying the N1 position. The presence of the phenyl group at N1 prevents the tautomerism often seen in N-unsubstituted pyrazoles, locking the structure into a defined isomeric form. researchgate.net 3-Aminopyrazoles are noted for their role as versatile synthetic intermediates and are frequently investigated for their potential in developing new anticancer and anti-inflammatory agents. nih.govmdpi.comijpsonline.com The amino group at the C3 position can act as a hydrogen bond donor-acceptor-donor, which can enhance the binding affinity of these molecules to biological receptors. tandfonline.com

| Isomer Class | Position of Amino Group | General Research Focus | Example Compound |

|---|---|---|---|

| 3-Aminopyrazoles (3-APs) | C3 | Anticancer, anti-inflammatory, anti-infective agents. nih.govmdpi.com | 1-Phenyl-1H-pyrazol-3-amine |

| 4-Aminopyrazoles (4-APs) | C4 | Anticonvulsant properties. nih.gov | 4-Phenyl-1H-pyrazol-3-amine nist.gov |

| 5-Aminopyrazoles (5-APs) | C5 | Kinase inhibitors, anticancer, antibacterial, anti-inflammatory agents. nih.gov | 3-Methyl-1-phenyl-1H-pyrazol-5-amine nist.gov |

Overview of Research Trajectories for Phenyl-Substituted Aminopyrazoles

Research involving phenyl-substituted aminopyrazoles, particularly 3-amino-1-phenylpyrazoles, is dynamic and multifaceted. A primary trajectory focuses on their utility as versatile building blocks in organic synthesis. Due to the presence of multiple nucleophilic sites (the exocyclic amino group and the N2 ring nitrogen), these compounds are ideal precursors for the construction of fused heterocyclic systems. researchgate.netnih.gov Researchers utilize them in multicomponent reactions and cyclocondensation reactions to synthesize a variety of pyrazole-fused azines, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines. nih.govbeilstein-journals.org These fused systems are of significant interest as they often exhibit enhanced or novel biological activities compared to their monocyclic precursors. nih.govbeilstein-journals.org

Another significant research avenue is the exploration of their potential as bioactive molecules in medicinal chemistry. The 1-phenyl-3-aminopyrazole scaffold is a key feature in the design of inhibitors for various enzymes, including protein kinases, which are crucial targets in cancer therapy. nih.gov Studies have demonstrated that derivatives of this scaffold show promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), including mutant forms that confer resistance to existing therapies. nih.gov The phenyl group can be further substituted to modulate the molecule's properties, allowing for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. tandfonline.commdpi.com This targeted approach drives the development of new potential therapeutic agents for a range of diseases.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-9-6-7-12(11-9)8-4-2-1-3-5-8;/h1-7H,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPFDNIHBWUVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127107-30-6 | |

| Record name | 1H-Pyrazol-3-amine, 1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127107-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenyl 1h Pyrazol 3 Amine Hydrochloride

Established Synthetic Routes and Precursor Chemistry

Traditional synthetic strategies for the pyrazole (B372694) ring system are well-documented and typically rely on the condensation of bifunctional precursors. nih.gov These methods form the bedrock of pyrazole chemistry and are widely employed for their reliability and the accessibility of starting materials.

The most prominent and widely used method for constructing the N-phenyl-pyrazole core is the cyclocondensation reaction between phenylhydrazine (B124118) and a three-carbon building block. nih.gov This approach leverages phenylhydrazine as a bidentate nucleophile that reacts with a 1,3-difunctional system to form the heterocyclic ring. nih.gov

A variety of precursors can serve as the three-carbon component, including:

1,3-Diketones: The reaction of phenylhydrazine with 1,3-dicarbonyl compounds is a foundational method for pyrazole synthesis. nih.govmdpi.com The reaction typically proceeds in an acidic medium, and depending on the substitution pattern of the diketone, can lead to regioisomeric products. nih.gov

α,β-Unsaturated Ketones and Aldehydes: Phenylhydrazine can react with α,β-unsaturated carbonyl compounds, often referred to as chalcones, to initially form pyrazoline intermediates. nih.govmdpi.com These intermediates can then be oxidized in situ to yield the aromatic pyrazole ring. nih.govmdpi.com

Acetylenic Ketones: The cyclocondensation of hydrazine (B178648) derivatives with acetylenic ketones has been a known route to pyrazoles for over a century. nih.gov This reaction can also produce mixtures of regioisomers, particularly when substituted hydrazines like phenylhydrazine are used. nih.gov

Ketonitriles and their Equivalents: To directly install the 3-amino group, precursors such as β-ketonitriles are employed. For instance, the reaction of a β-ketonitrile with hydrazine hydrate (B1144303) can yield a 3-aminopyrazole (B16455). encyclopedia.pub Isoxazoles can also serve as synthetic equivalents of ketonitriles; their ring-opening by hydrazine provides an effective route to aminopyrazoles. encyclopedia.puborganic-chemistry.org

A multi-component reaction (MCR) offers a streamlined approach, where malononitrile, an orthoester, and a hydrazine derivative react in a single pot to form 5-amino-4-cyanopyrazoles. tandfonline.com This method is valued for its efficiency and atom economy. tandfonline.com

| Precursor 1 | Precursor 2 | Key Features | Reference |

|---|---|---|---|

| Phenylhydrazine | 1,3-Diketone | Classical, high-yield method; potential for regioisomers. | nih.govmdpi.com |

| Phenylhydrazine | α,β-Unsaturated Ketone | Forms pyrazoline intermediate requiring subsequent oxidation. | nih.govmdpi.com |

| Phenylhydrazine | Acetylenic Ketone | A long-established method, can lead to regioisomeric mixtures. | nih.gov |

| Hydrazine Derivative | β-Ketonitrile or Isoxazole | Direct route to aminopyrazoles. | encyclopedia.puborganic-chemistry.org |

| Hydrazine Derivative | Malononitrile + Orthoester | Efficient one-pot, multi-component synthesis of aminopyrazoles. | tandfonline.com |

Beyond direct cyclocondensation, the pyrazole ring can be assembled through multi-step sequences involving alkylation and condensation. The –NH group of a pre-formed pyrazole ring can be readily alkylated using reagents like alkyl halides or dimethylsulfate. pharmaguideline.com In some synthetic strategies, the pyrazole ring is constructed from non-cyclic precursors through a series of condensation and alkylation steps. For example, a method to obtain 4-alkyl-1,3,5-triarylpyrazoles involves the initial condensation of a hydrazine with an α,β-ethylenic ketone to form a pyrazoline, followed by alkylation at the C-4 position before oxidation to the pyrazole. nih.govmdpi.com This highlights how alkylation can be a key step in functionalizing the heterocyclic core during its formation.

The introduction of the essential phenyl and amine groups is a critical aspect of synthesizing 1-Phenyl-1H-pyrazol-3-amine.

Phenyl Moiety: The most straightforward and common strategy for introducing the 1-phenyl group is to use phenylhydrazine as a key precursor in a cyclocondensation reaction. nih.govnih.govgoogle.com In this approach, the phenyl group is directly incorporated into the final structure as part of the starting material, which reacts with a suitable three-carbon synthon to form the pyrazole ring. nih.gov

Amine Moiety: The 3-amino group is typically introduced by using a precursor that already contains a nitrogen-based functional group that becomes the amine. Common strategies include:

Cyclization of β-Ketonitriles: The reaction between hydrazine hydrate and a β-ketonitrile is a direct method to form a 3-aminopyrazole. encyclopedia.pub The nitrile group is converted into the amine during the cyclization process.

From Isoxazoles: Isoxazoles can be used as precursors, undergoing a ring-opening reaction with hydrazine to form an unisolated ketonitrile intermediate, which then cyclizes to the aminopyrazole. encyclopedia.puborganic-chemistry.org

From α-Oxoketene O,N-acetals: The synthesis of 5-amino-3-phenylpyrazoles has been achieved using α-oxoketene O,N-acetals, which cyclize upon reaction with hydrazine derivatives. nih.gov

Advanced Synthetic Approaches and Reaction Conditions

Modern synthetic chemistry has seen the development of advanced methodologies that often employ catalysts to achieve transformations not possible through classical methods. These approaches aim for greater efficiency, selectivity, and sustainability.

Catalysis, particularly using transition metals, has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. These methods can facilitate bond formations under milder conditions and with greater control.

A variety of metals have been successfully employed to catalyze the synthesis of pyrazoles and their derivatives, each offering unique advantages.

Silver-Mediated: Silver salts have been used as catalysts in pyrazole synthesis. For example, a silver(I)-catalyzed reaction between pyrazole and propargyl acetates has been reported. mdpi.com In other cases, silver compounds like silver(I) oxide are used as reagents, such as a halide-removal agent, in conjunction with other metal catalysts like palladium to facilitate C-H bond arylation. nih.gov

Copper-Promoted: Copper catalysis is a versatile tool in pyrazole synthesis. researchgate.netnih.gov Copper-promoted reactions include efficient C(sp²)-H bond amination of hydrazones to afford pyrazoles under mild conditions. researchgate.net Copper triflate has been used as a catalyst for the condensation reaction between α,β-ethylenic ketones and hydrazines. mdpi.comnih.gov These methods are often characterized by their operational simplicity and tolerance of various functional groups. researchgate.net

Ruthenium-Catalyzed: Ruthenium catalysts have been developed for the synthesis of pyrazoles and pyrazolines. organic-chemistry.orgnih.gov One notable approach is the acceptorless dehydrogenative coupling (ADC) of allylic alcohols with hydrazines, which provides pyrazolines in excellent yields with only water and hydrogen gas as byproducts, making it an environmentally friendly and atom-economical process. organic-chemistry.orgnih.gov Ruthenium photocatalysis under blue light has also been employed to synthesize 1,5-disubstituted pyrazoles under mild conditions. researchgate.net

Palladium-Catalyzed: Palladium catalysis offers powerful methods for C-C and C-N bond formation, which have been applied to pyrazole synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used for the N-arylation of aminopyrazoles. osi.lvresearchgate.net Furthermore, palladium catalysts can direct the functionalization of unactivated sp³ C-H bonds, using the pyrazole ring itself as a directing group to achieve β-arylation of aliphatic amines after removal of the directing group. nih.gov This allows for the late-stage introduction of aryl groups.

| Metal Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Silver (Ag) | C-N bond formation, Halide removal | Enables reactions under specific conditions. | mdpi.comnih.gov |

| Copper (Cu) | C-H Amination, Condensation, Cycloaddition | Mild conditions, operational simplicity, cost-effective. | mdpi.comorganic-chemistry.orgnih.govresearchgate.net |

| Ruthenium (Ru) | Dehydrogenative Coupling, Photocatalysis | High atom economy, green byproducts (H₂, H₂O), mild conditions. | organic-chemistry.orgnih.govresearchgate.net |

| Palladium (Pd) | C-N Cross-Coupling (Buchwald-Hartwig), C-H Arylation | High efficiency for C-N and C-C bond formation, late-stage functionalization. | nih.govosi.lvresearchgate.net |

Catalytic Synthesis Methodologies

Organocatalytic and Acid-Catalyzed Systems

Acid-catalyzed reactions are a cornerstone in the synthesis of pyrazole derivatives. The cyclization of β-ketonitriles with hydrazines is a common and effective method for forming the pyrazole ring. In the context of aminopyrazoles, this typically involves the reaction of a β-ketonitrile with a hydrazine derivative, where an acid catalyst facilitates the condensation and subsequent intramolecular cyclization.

One specific method involves the microwave-assisted synthesis of 3-amino-1H-pyrazoles using p-toluenesulphonic acid as a catalyst. This approach has proven to be highly efficient, offering high yields and significantly reduced reaction times compared to conventional heating methods. The reaction of benzoylacetonitrile (B15868) with various hydrazine derivatives in the presence of p-toluenesulphonic acid under microwave irradiation demonstrates the effectiveness of this catalytic system. While other Lewis and Brønsted acids have been tested, p-toluenesulphonic acid has been identified as the most effective in terms of both yield and reaction speed. rsc.org

TABLE 1: Optimization of Catalysts for the Synthesis of a 3-amino-1H-pyrazole Derivative rsc.org (Reaction of benzoylacetonitrile with p-hydrazino benzoic acid under microwave irradiation)

| Entry | Catalyst (equiv.) | Time (min) | Yield (%) |

| 1 | FeCl₃ (0.5) | 5 | 30 |

| 2 | Bi(OTf)₃ (0.5) | 5 | 50 |

| 3 | ZrCl₄ (0.5) | 5 | 70 |

| 4 | p-TSA (0.5) | 5 | >95 |

While the use of organocatalysis is established for the synthesis of some pyrazole derivatives, specific examples detailing the synthesis of 1-phenyl-1H-pyrazol-3-amine hydrochloride via organocatalytic methods are not extensively documented in the reviewed literature.

Nanocatalyst Applications (e.g., Nano-ZnO)

The application of nanocatalysts in organic synthesis has gained significant traction due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity. Nano-zinc oxide (nano-ZnO) has emerged as an efficient, reusable, and environmentally friendly catalyst for the synthesis of various heterocyclic compounds, including pyrazole derivatives.

Nano-ZnO has been successfully employed in the one-pot synthesis of pyranopyrazole derivatives through a four-component reaction of aromatic aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate in an aqueous medium. semanticscholar.org The use of nano-ZnO in water as a green solvent offers several advantages, including short reaction times, high yields, and a simple workup procedure without the need for chromatographic purification. semanticscholar.org

In a more specific example, nano-ZnO has been utilized to catalyze the condensation reaction between ethyl acetoacetate and phenylhydrazine to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol in an excellent yield of 95%. tandfonline.com This demonstrates the potential of nano-ZnO as an effective catalyst for the core pyrazole ring formation, which is a key step in the synthesis of 1-phenyl-1H-pyrazol-3-amine. The optimization of catalyst loading is crucial, with studies showing that 10 mol% of nano-ZnO provides the best results for similar pyrazole syntheses. sid.ir

TABLE 2: Effect of Nano-ZnO Catalyst Loading on the Yield of a Pyrazole Derivative sid.ir (Reaction of a 1,3-dicarbonyl compound with a hydrazine)

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

| 1 | Nano-ZnO | 5 | 70 |

| 2 | Nano-ZnO | 10 | 75 |

| 3 | Nano-ZnO | 15 | 65 |

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. This includes the use of alternative energy sources, environmentally benign solvents, and catalyst-free reaction conditions.

Microwave-assisted organic synthesis has become a popular technique due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. This method has been successfully applied to the synthesis of a variety of pyrazole derivatives. dergipark.org.tr

For instance, the synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved through a microwave-mediated reaction of 3-aminocrotononitrile (B73559) or an appropriate α-cyanoketone with an aryl hydrazine in 1 M HCl. nih.gov The reactions are typically complete within 10-15 minutes at 150°C, with isolated yields ranging from 70-90%. nih.gov The use of water as a solvent further enhances the green credentials of this methodology. nih.gov Similarly, a one-pot, three-component synthesis of pyrazolone (B3327878) derivatives has been developed under solvent-free microwave irradiation, yielding products in 51-98% yields within 10 minutes. mdpi.com

Conducting reactions under solvent-free conditions is a key principle of green chemistry as it eliminates solvent-related waste and potential hazards. Several synthetic routes to pyrazole derivatives have been developed that operate without a solvent, often in conjunction with microwave irradiation or nanocatalysis. tandfonline.compharmacophorejournal.com For example, a one-pot, three-component synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals proceeds efficiently by refluxing the reactants under solvent-free and catalyst-free conditions. rsc.org

The use of magnetized distilled water (MDW) as a reaction medium is an emerging green chemistry approach. It has been reported that MDW can promote organic reactions, leading to high yields in the absence of any catalyst. rsc.org This has been demonstrated in the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives, where reactions in MDW at 80°C afforded products in 85-95% yields. rsc.org The proposed mechanism suggests that magnetized water can facilitate key steps in the reaction sequence, such as enolate formation. rsc.org

Developing synthetic methods that proceed without a catalyst is highly desirable as it simplifies purification and reduces costs and waste. Catalyst-free approaches for pyrazole synthesis have been reported, particularly in environmentally benign solvents like water or under solvent-free conditions.

The synthesis of highly substituted pyrazoles has been achieved via a one-pot, catalyst-free reaction under ultrasonic irradiation in a mixture of polyethylene (B3416737) glycol (PEG-400) and water. researchgate.net Furthermore, a simple and efficient catalyst-free synthesis of pyrazolopyranopyrimidines has been demonstrated in magnetized water, highlighting the potential of this medium to promote reactions without the need for an external catalyst. chemscene.com

One-Pot and Multicomponent Reaction Strategies

The synthesis of various pyrazole derivatives has been successfully achieved through one-pot multicomponent reactions. For example, a one-pot, three-component synthesis of 3-phenyl-5-(p-substituted phenyl)-1H-pyrazoles involves the reaction of an araldehyde, an aryl methyl ketone, and hydrazine hydrochloride, followed by in-situ oxidation of the initially formed pyrazoline. worldresearchersassociations.com This method provides good yields and has a short reaction time. worldresearchersassociations.com

Another example is the one-pot, four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines in water, which proceeds without a catalyst and involves an in-situ generated pyrazolone intermediate. researchgate.net The development of such MCRs is a significant advancement in the synthesis of functionalized pyrazoles, including precursors to this compound.

TABLE 3: One-Pot, Three-Component Synthesis of 3,5-Diaryl-1H-Pyrazoles worldresearchersassociations.com (Reaction of Benzaldehyde, Substituted Acetophenone, and Hydrazine Dihydrochloride)

| Entry | Acetophenone Substituent | Product | Yield (%) | Melting Point (°C) |

| 1 | H | 3,5-diphenyl-1H-pyrazole | 80 | 198-202 |

| 2 | 4-Cl | 5-(4-Chlorophenyl)-3-phenyl-1H-pyrazole | 78 | 186-190 |

| 3 | 4-NO₂ | 5-(4-Nitrophenyl)-3-phenyl-1H-pyrazole | 70 | >250 |

Regioselective Synthesis and Isomer Control

The synthesis of 1-phenyl-1H-pyrazol-3-amine from phenylhydrazine and a three-carbon synthon is a classic example of pyrazole ring formation that necessitates careful control of regioselectivity. The reaction can theoretically yield two primary regioisomers: 1-phenyl-1H-pyrazol-3-amine and 1-phenyl-1H-pyrazol-5-amine. The desired isomer, 1-phenyl-1H-pyrazol-3-amine, is achieved by directing the nucleophilic attack of the substituted nitrogen (N1) of phenylhydrazine to the appropriate electrophilic carbon of the reaction partner.

The most common synthetic strategies involve the cyclocondensation of phenylhydrazine with β-ketonitriles or their synthetic equivalents, such as α,β-unsaturated nitriles. chim.it The regiochemical outcome is highly dependent on the reaction conditions, including pH, solvent, and the nature of the substituents on the three-carbon component. chim.it

One of the principal methods for synthesizing aminopyrazoles is the condensation reaction between a hydrazine and a β-ketonitrile. chim.it The initial step is a nucleophilic attack of a hydrazine nitrogen atom on the carbonyl group, followed by cyclization involving the other nitrogen atom and the nitrile group. When using a monosubstituted hydrazine like phenylhydrazine, the two nitrogen atoms are non-equivalent, leading to the potential for isomerism.

Studies have shown that reaction conditions can be tuned to favor one isomer over the other. For instance, in the reaction between 3-methoxyacrylonitrile (B2492134) and phenylhydrazine, acidic conditions (acetic acid in toluene) under microwave irradiation predominantly yield the 5-aminopyrazole isomer. Conversely, employing basic conditions (sodium ethoxide in ethanol) directs the reaction to produce the 3-aminopyrazole isomer in high yield. chim.it This demonstrates a clear regiodivergent approach based on pH control.

The general mechanism involves the initial attack of the more nucleophilic nitrogen of phenylhydrazine. The regioselectivity is then determined by which nitrogen atom attacks which electrophilic center of the three-carbon synthon. In acidic conditions, the terminal -NH2 group of phenylhydrazine is protonated, making the substituted nitrogen atom (N-phenyl) the more likely nucleophile to initiate the reaction, which can lead to the 5-amino isomer. Under basic conditions, the terminal -NH2 group is more nucleophilic and its attack on the appropriate carbon center can preferentially lead to the 3-amino isomer after cyclization.

Another strategy involves using α,β-unsaturated nitriles that have a leaving group, such as 2-chloroacrylonitrile. The reaction with a substituted hydrazine like methylhydrazine has been shown to exclusively produce the 3-aminopyrazole regioisomer in high yield, suggesting a similar high degree of regiocontrol could be achievable with phenylhydrazine. chim.it

Formation of the Hydrochloride Salt: Principles and Techniques

The conversion of 1-phenyl-1H-pyrazol-3-amine from its free base form to its hydrochloride salt is a fundamental acid-base reaction. Amines are organic bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+). Hydrochloric acid (HCl) is a strong acid that readily donates a proton. The reaction results in the formation of an ammonium (B1175870) salt, in this case, 1-phenyl-1H-pyrazol-3-aminium chloride.

This salt formation is a widely employed strategy in medicinal chemistry for several reasons. Converting amines into their hydrochlorides often improves aqueous solubility and enhances the stability and shelf-life of the compound compared to the free base. beilstein-journals.orgnih.gov The crystalline nature of many hydrochloride salts also facilitates purification and handling. rsc.org

The general principle involves reacting the amine with hydrochloric acid, leading to the protonation of the most basic nitrogen atom. In 1-phenyl-1H-pyrazol-3-amine, the exocyclic amino group at the 3-position is significantly more basic than the nitrogen atoms within the pyrazole ring (whose lone pairs contribute to the aromatic system) and is therefore the site of protonation.

Several techniques can be employed to prepare the hydrochloride salt:

Using Aqueous HCl: The free base can be dissolved in a suitable organic solvent, and then a stoichiometric amount or a slight excess of concentrated or dilute aqueous hydrochloric acid is added. The salt may precipitate directly, or the solvent may need to be partially evaporated or an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether) added to induce crystallization. google.com However, the presence of water can sometimes hinder crystallization or lead to lower yields due to the salt's solubility in water. google.com

Using HCl in an Organic Solvent: A common and often preferred method involves using a solution of anhydrous HCl in an organic solvent. Commercially available solutions of HCl in solvents like dioxane, diethyl ether, ethanol, or isopropanol (B130326) are frequently used. nih.gov The amine is dissolved in an appropriate solvent (e.g., dichloromethane, ethyl acetate), and the HCl solution is added dropwise, often with cooling. mdpi.com This anhydrous method typically leads to the precipitation of a pure, crystalline salt.

Using Gaseous HCl: For laboratory or industrial-scale synthesis, dry hydrogen chloride gas can be bubbled directly into a solution of the amine in a cold, anhydrous solvent such as ethyl acetate (B1210297) or diethyl ether. nih.gov This method is very effective for producing anhydrous salts but requires specialized equipment to handle the corrosive and toxic gas safely. google.com

The choice of solvent is critical for obtaining a high yield of pure crystalline salt. The free base should be soluble in the chosen solvent, while the resulting hydrochloride salt should be sparingly soluble, thus promoting precipitation upon its formation. After precipitation, the salt is typically collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Reactivity and Chemical Transformations of 1 Phenyl 1h Pyrazol 3 Amine Hydrochloride

Electrophilic and Nucleophilic Reaction Pathways

The pyrazole (B372694) nucleus in 1-phenyl-1H-pyrazol-3-amine is inherently electron-rich, making it prone to electrophilic substitution reactions, with the C4 position being the most favored site of attack. This is due to the directing effect of the two ring nitrogen atoms and the activating effect of the C3-amino group. The amino group itself can also act as a nucleophile.

Electrophilic attack on the pyrazole ring is a common reaction pathway. For instance, halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) proceeds readily at room temperature to yield the corresponding 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-journals.org This suggests that 1-phenyl-1H-pyrazol-3-amine would similarly undergo electrophilic substitution at the C4 position.

While the pyrazole ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups, the amino group can act as a nucleophile. For example, 3-aminopyrazole (B16455) derivatives can undergo nucleophilic substitution reactions with suitable electrophiles. nih.gov

Derivatization Strategies of the Amino Group

The primary amino group at the C3 position is a key site for derivatization, allowing for the synthesis of a wide range of functionalized molecules through acylation, alkylation, oxidation, and reduction reactions.

The amino group of 1-phenyl-1H-pyrazol-3-amine can be readily acylated and alkylated. Acylation can be achieved using various acylating agents such as acid chlorides or anhydrides. For instance, the reaction of 5-aminopyrazoles with chloroacetyl chloride has been reported. rsc.org Phase-transfer catalysis has also been employed for the acylation of hydroxypyrazoles, leading to N- and O-acylated products, demonstrating the reactivity of the pyrazole nitrogen atoms as well. nih.gov

Alkylation of the amino group can lead to secondary and tertiary amines. Furthermore, N-alkylation of the pyrazole ring itself is a common reaction, often leading to a mixture of N1 and N2 isomers in unsubstituted pyrazoles. researchgate.netgoogle.comgoogle.com In the case of 1-phenyl-1H-pyrazol-3-amine, the N1 position is already substituted, directing any further alkylation to the N2 position, which would result in a pyrazolium (B1228807) salt.

| Reactant | Reagent | Reaction Type | Product Type |

|---|---|---|---|

| 5-Aminopyrazole | Chloroacetyl chloride | Acylation | N-acylated pyrazole |

| Hydroxypyrazole | Acid chlorides | Acylation (PTC) | N- and O-acylated pyrazoles |

| 1H-Pyrazole | Alkyl halides | Alkylation | N-alkylated pyrazoles |

The amino group of aminopyrazoles can undergo oxidation. For example, the oxidative dehydrogenative coupling of pyrazol-5-amines can lead to the formation of azo compounds. The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with iodine and tert-butyl hydroperoxide (TBHP) results in the formation of (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov

Aromatic Substitution Reactions on the Phenyl Ring and Pyrazole Nucleus

Both the N-phenyl ring and the pyrazole nucleus of 1-phenyl-1H-pyrazol-3-amine can undergo aromatic substitution reactions. The site of substitution depends on the reaction conditions and the nature of the electrophile.

Electrophilic substitution on the pyrazole ring, as mentioned earlier, predominantly occurs at the C4 position due to the activating effect of the amino group. beilstein-journals.org Halogenation with NBS, NIS, and NCS are well-documented examples. beilstein-journals.org

Electrophilic substitution on the N-phenyl ring is also possible. The pyrazolyl group is generally considered to be deactivating towards electrophilic substitution on the phenyl ring. However, under strongly acidic conditions, protonation of the pyrazole ring can occur, which would further deactivate it and direct substitution to the phenyl ring, typically at the para position. cdnsciencepub.com Free-radical phenylation of 1-phenylpyrazole (B75819) has been shown to result in substitution at all positions of the phenyl ring, with a preference for the ortho positions, and at the C3 position of the pyrazole ring. cdnsciencepub.com

| Ring System | Reaction Type | Position of Substitution | Example Reagents |

|---|---|---|---|

| Pyrazole Nucleus | Electrophilic Halogenation | C4 | NBS, NIS, NCS |

| Phenyl Ring | Electrophilic Nitration (acidic) | para | Mixed acids |

| Phenyl Ring | Free-radical Phenylation | ortho, meta, para | Benzoyl peroxide |

Cycloaddition and Cyclocondensation Reactions of the Pyrazole Core

While 1,3-dipolar cycloaddition is a primary method for synthesizing the pyrazole ring itself, rsc.orgnih.govnih.govchim.itpdeaamcollege.edu.inresearchgate.netresearchgate.netchim.itresearchgate.net the fully formed pyrazole core of 1-phenyl-1H-pyrazol-3-amine can participate in cyclocondensation reactions, particularly through its amino group, to form fused heterocyclic systems.

A significant application of aminopyrazoles is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine (B94841) analogues of considerable pharmacological importance. tandfonline.comnih.govnih.gov The reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid, for example, leads to the formation of a pyrazolo[3,4-d]pyrimidine derivative. nih.govnih.gov Similarly, reaction with phenyl isothiocyanate can yield thioxo-pyrazolo[3,4-d]pyrimidine derivatives. tandfonline.com The Vilsmeier-Haack reagent can also be used to construct the pyrimidine (B1678525) ring fused to the pyrazole core. mdpi.com These reactions highlight the utility of the amino group and an adjacent functional group on the pyrazole ring in constructing fused bicyclic systems.

Transformations Involving Nitrogen-Containing Functional Groups

The nitrogen atoms of the pyrazole ring and the exocyclic amino group are central to the reactivity of 1-phenyl-1H-pyrazol-3-amine.

The amino group can be converted to a diazonium salt upon treatment with nitrous acid. organic-chemistry.orgconicet.gov.arresearchgate.netresearchgate.net These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions. For instance, they can be used in Sandmeyer-type reactions to introduce a range of substituents onto the pyrazole ring. organic-chemistry.org Diazotization of aminopyrazoles can also lead to the formation of fused triazine rings, such as pyrazolo[3,4-d] nih.govtandfonline.comnih.govtriazin-4-ones. conicet.gov.ar

The nitrogen atoms of the pyrazole ring can also be involved in chemical transformations. As mentioned previously, N-alkylation can occur at the N2 position to form pyrazolium salts. researchgate.netgoogle.comgoogle.comresearchgate.net

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of chemical transformations is fundamental to optimizing reaction conditions and expanding the synthetic utility of a compound. For 1-phenyl-1H-pyrazol-3-amine hydrochloride and its derivatives, mechanistic studies, while not exhaustive for every reaction type, provide valuable insights into their reactivity. Key investigations have often focused on electrophilic substitution and cyclization reactions, which are characteristic of the electron-rich pyrazole ring system.

A notable area of mechanistic study involves the direct C-H halogenation of related 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org These studies provide a plausible mechanistic framework for the halogenation of 1-phenyl-1H-pyrazol-3-amine. The reaction with N-halosuccinimides (NXS, where X = Cl, Br, I) is proposed to proceed through a pathway where dimethyl sulfoxide (B87167) (DMSO) plays a dual role as both solvent and catalyst. beilstein-archives.org

The proposed mechanism commences with the activation of the N-halosuccinimide by DMSO, forming a DMSO·X+ intermediate (II). This electrophilic halogenating agent then interacts with the π-electrons of the electron-rich pyrazole ring of the 5-aminopyrazole to form an intermediate (III). The final step involves the deprotonation and elimination of succinimide (B58015) and DMSO to yield the 4-halogenated pyrazole product. The regenerated DMSO is then available to participate in the next catalytic cycle. beilstein-archives.org This process highlights the facility of electrophilic substitution at the C4 position of the pyrazole ring, a common feature in the chemistry of these heterocycles. pharmaguideline.com

The general reactivity of the pyrazole ring is influenced by the two nitrogen atoms. The N1-H proton can be readily removed by a base, while the N2 atom is basic and reacts with electrophiles. pharmaguideline.com The combined electron-donating effect of the nitrogen atoms reduces the electron density at C3 and C5, making the C4 position the most susceptible to electrophilic attack. pharmaguideline.com

While detailed kinetic and computational studies on this compound itself are not extensively documented in the reviewed literature, the mechanistic principles derived from closely related pyrazole derivatives provide a solid foundation for predicting its chemical behavior. The primary synthetic routes to the pyrazole core, such as the cyclocondensation of β-dicarbonyl compounds with hydrazines, are well-established and proceed through nucleophilic addition followed by intramolecular cyclization and dehydration. mdpi.com These foundational reactions underscore the versatility of the pyrazole scaffold in synthetic chemistry.

Below is a table summarizing the optimized conditions for the halogenation of a model substrate, 3-phenyl-1-tosyl-1H-pyrazol-5-amine, which serves as an analogue for understanding the reactivity of 1-phenyl-1H-pyrazol-3-amine.

| Entry | Halogenating Agent (NXS) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NBS | n-hexane | Room Temp | 3 | 65 |

| 2 | NBS | Ethanol | Room Temp | 3 | Low Yield |

| 3 | NBS | 1,4-dioxane | Room Temp | 3 | Low Yield |

| 4 | NBS | DMSO | Room Temp | 3 | 95 |

| 5 | NIS | DMSO | Room Temp | 3 | 92 |

| 6 | NCS | DMSO | Room Temp | 3 | 55 |

Data derived from a study on 3-phenyl-1-tosyl-1H-pyrazol-5-amine as a model substrate. beilstein-archives.org

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation

In a ¹H NMR spectrum of 1-Phenyl-1H-pyrazol-3-amine hydrochloride, distinct signals would be expected for the protons of the phenyl ring and the pyrazole (B372694) ring. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The two protons on the pyrazole ring would likely appear as distinct doublets, with their chemical shifts influenced by the positions of the phenyl and amine substituents. The amine protons would likely present as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature. The presence of the hydrochloride salt would likely shift the amine and adjacent pyrazole proton signals further downfield compared to the free base.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the carbons of the phenyl ring and the three carbons of the pyrazole ring. The chemical shifts would be characteristic of their electronic environments; for instance, the carbon atom bonded to the amino group (C3) would be significantly shifted. Phenyl carbons typically resonate in the δ 120-140 ppm region, while the pyrazole carbons would have shifts characteristic of a five-membered aromatic heterocycle.

Advanced NMR Techniques for Complex Pyrazole Systems

For unambiguous assignment of all proton and carbon signals, especially in complex pyrazole systems, advanced 2D NMR techniques are indispensable. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, for instance, between adjacent protons on the pyrazole ring and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenyl ring to the pyrazole ring and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help confirm the regiochemistry and conformation of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1-Phenyl-1H-pyrazol-3-amine (the free base, C₉H₉N₃), the exact mass is 159.0796 Da. In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to be observed primarily as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 160.087. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts to aid in identification.

Table 1: Predicted Mass Spectrometry Data for 1-Phenyl-1H-pyrazol-3-amine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 160.08693 | 130.9 |

| [M+Na]⁺ | 182.06887 | 139.8 |

| [M]⁺ | 159.07910 | 128.8 |

| [M-H]⁻ | 158.07237 | 135.0 |

This data is based on computational predictions for the free base and has not been experimentally confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions would include:

N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the amine group (as an ammonium (B1175870) salt, this may be shifted and broadened).

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations for the pyrazole and phenyl rings would be expected in the 1600-1450 cm⁻¹ region.

C-N stretching: This would appear in the fingerprint region, typically between 1350-1000 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's structure by determining the precise arrangement of atoms in a single crystal. This technique would yield detailed information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the amine and the chloride counter-ion) in the solid state. Key data obtained would include the crystal system, space group, and unit cell dimensions. However, no published crystal structure for this compound is currently available.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for monitoring the progress of chemical reactions, including the synthesis of this compound and its derivatives. chemscene.comlibretexts.org Its simplicity, speed, and low cost make it an indispensable tool in synthetic organic chemistry for qualitatively assessing the consumption of starting materials, the formation of products, and the presence of any impurities or byproducts. libretexts.orgresearchgate.net

The general procedure involves spotting a small aliquot of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing it with a suitable mobile phase. rsc.orgthieme.de The separation of components is based on their differential partitioning between the stationary and mobile phases.

General Methodology for Pyrazole Derivatives

In the context of pyrazole synthesis, TLC is routinely employed to track the reaction's progression. semanticscholar.orgatlantis-press.com The standard components of the TLC methodology are as follows:

Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used for the analysis of pyrazole compounds. rsc.orgnih.gov The F254 designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm. ictsl.net

Mobile Phase (Eluent): The selection of an appropriate solvent system is crucial for achieving good separation. The choice depends on the polarity of the reactants, intermediates, and products. For pyrazole derivatives, various solvent systems have been reported. The polarity is typically adjusted by varying the ratio of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or benzene). researchgate.netrochester.edu

Sample Application: To monitor a reaction, three spots are typically applied to the baseline of the TLC plate: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org This allows for direct comparison and helps to confirm the identity of the spots.

Development and Visualization: After developing the plate in a chamber saturated with the eluent, the separated spots are visualized. Common visualization methods for pyrazole derivatives include irradiation with a UV lamp (254 nm) or exposure to iodine vapor. rsc.org Chemical stains, such as acidic ceric sulfate (B86663) followed by heating, can also be used for certain derivatives. researchgate.net

Research Findings and Data Interpretation

The progress of a reaction is determined by observing the changes in the TLC plate over time. A successful reaction is indicated by the gradual disappearance of the spot corresponding to the starting material and the appearance of a new spot corresponding to the product. libretexts.org The Retention Factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to characterize each spot. gavinpublishers.com

While specific Rf values are highly dependent on the exact conditions (e.g., stationary phase layer thickness, mobile phase composition, temperature), they provide a reliable means of comparison when run on the same plate. ictsl.netstackexchange.com For instance, in the synthesis of various pyrazole compounds, TLC is used to confirm the completion of the reaction before proceeding with workup and purification. rsc.orgsemanticscholar.org

The following table illustrates typical solvent systems used for the separation of pyrazole derivatives, which can be adapted for monitoring reactions involving this compound.

| Solvent System Components | Ratio (v/v) | Application for Pyrazole Derivatives |

| Petroleum Ether : Benzene | 1 : 3 | Separation of 1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole derivatives. researchgate.net |

| Cyclohexane : Ethyl Acetate | 50 : 3 | Alternative system for 1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole derivatives. researchgate.net |

| Hexane : Ethyl Acetate | Variable | A common system for monitoring reactions of moderately polar compounds. researchgate.net |

This table is interactive. You can sort and filter the data.

To illustrate how TLC data is used to monitor a reaction, the table below provides a hypothetical example for a synthesis yielding this compound. It shows the Rf values of the starting material and the product at different time points during the reaction.

| Time Point | Starting Material Rf | Product Rf | Observations |

| t = 0 min | 0.65 | - | Intense spot for starting material, no product spot visible. |

| t = 30 min | 0.65 | 0.20 | Fainter starting material spot, new product spot appears. |

| t = 60 min | 0.65 | 0.20 | Very faint starting material spot, intense product spot. |

| t = 90 min | - | 0.20 | Starting material spot has completely disappeared. |

This is a hypothetical data table for illustrative purposes. Rf values are shown for a hypothetical solvent system (e.g., Ethyl Acetate/Hexane 1:1 on a silica gel plate).

This illustrative data demonstrates that by tracking the relative intensities and presence of the reactant and product spots, a chemist can effectively determine the optimal time to stop the reaction. libretexts.org

Theoretical and Computational Investigations of 1 Phenyl 1h Pyrazol 3 Amine Hydrochloride

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), have been successfully used to predict a wide range of molecular properties, from optimized geometry to electronic behavior. derpharmachemica.comjcsp.org.pk These calculations provide a microscopic understanding of the molecule's structure and reactivity.

Geometry Optimization and Molecular Structure

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For pyrazole derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. figshare.com

Studies on analogous compounds, such as 5-(4-fluorophenyl)-1H-pyrazol-3-amine, have demonstrated excellent agreement between theoretically optimized structures and experimental data obtained from single-crystal X-ray diffraction. figshare.com The calculations for the pyrazole ring in related molecules show typical bond lengths for C-C, C-N, and N-N bonds, which are crucial for defining the ring's geometry. For instance, in a similar pyrazole derivative, the N-N bond length was calculated at 1.337 Å, closely matching the experimental value of 1.354 Å. researchgate.net This level of accuracy validates the use of DFT for predicting the structural characteristics of 1-Phenyl-1H-pyrazol-3-amine hydrochloride.

Table 1: Illustrative Calculated Bond Lengths and Angles for a Pyrazole Derivative Moiety This table presents typical data for related pyrazole structures to illustrate the outputs of geometry optimization.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths | ||

| C-C (pyrazole) | ~ 1.39 - 1.42 Å | |

| C-N (pyrazole) | ~ 1.34 - 1.38 Å | |

| N-N (pyrazole) | ~ 1.34 Å | |

| C-NH2 | ~ 1.37 Å | |

| Bond Angles | ||

| C-N-N (pyrazole) | ~ 105° - 112° | |

| N-N-C (pyrazole) | ~ 105° - 112° | |

| N-C-C (pyrazole) | ~ 106° - 110° |

Vibrational Analysis and Spectroscopic Correlations (e.g., FT-IR, UV-Vis)

Vibrational analysis, performed computationally, calculates the frequencies and intensities of the vibrational modes of a molecule. These theoretical spectra can be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to assign specific absorption bands to molecular motions, such as stretching, bending, and torsional vibrations. derpharmachemica.com This correlation is vital for confirming the molecular structure and understanding its dynamic behavior.

For pyrazole-containing compounds, DFT calculations accurately predict characteristic vibrational frequencies. researchgate.net Key vibrational modes include:

N-H Stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: The phenyl ring C-H stretching vibrations are generally observed above 3000 cm⁻¹. derpharmachemica.com

C=N and C=C Stretching: Vibrations associated with the pyrazole and phenyl rings are found in the 1400-1600 cm⁻¹ range. mdpi.com

C-N Stretching: These vibrations are typically located in the 1100-1300 cm⁻¹ region. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). jcsp.org.pk These calculations help identify the electronic transitions responsible for the observed absorption bands, often corresponding to π→π* transitions within the aromatic and heterocyclic rings. For a related compound, TD-DFT calculations have been used to compute absorption wavelengths and oscillator strengths, providing insight into the electronic charge transfer properties of the molecule. jcsp.org.pk

Electronic Structure Analysis (e.g., HOMO-LUMO, NBO, Mulliken Population Analysis)

The electronic structure of a molecule governs its reactivity and chemical properties. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. derpharmachemica.com A smaller energy gap suggests higher chemical reactivity and easier intramolecular charge transfer. nih.govresearchgate.net

In pyrazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl and pyrazole rings, while the LUMO is distributed over the electron-accepting regions. researchgate.net This distribution determines the molecule's behavior as an electron donor or acceptor in chemical reactions.

Natural Bond Orbital (NBO) and Mulliken population analysis are used to calculate the distribution of electronic charge on each atom. dergipark.org.tr This information reveals insights into intramolecular interactions, charge transfer pathways, and the nature of chemical bonds. dergipark.org.tr In related pyrazolo[3,4-d]pyrimidine systems, Mulliken charge analysis has shown that nitrogen and other heteroatoms consistently possess partial negative charges, while hydrogen atoms are positively charged, influencing the molecule's electrostatic interactions. nih.gov

Table 2: Illustrative FMO Properties for a Phenyl-Pyrazole Derivative This table provides example data from related compounds to demonstrate typical electronic structure parameters.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 4.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of a molecule. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. dergipark.org.tr

For pyrazole derivatives, MEP maps typically show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, identifying them as sites for electrophilic interaction and hydrogen bonding. researchgate.net The hydrogen atoms of the amino group and the phenyl ring generally exhibit positive potential, making them likely sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, including drug-receptor binding. nih.gov

Prediction of NMR Chemical Shifts (e.g., GIAO methods)

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT, are widely used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. researchgate.net These theoretical predictions are highly valuable for interpreting experimental NMR spectra and confirming the chemical structure of newly synthesized compounds.

Studies on similar structures, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, have shown that the accuracy of predicted NMR shifts depends on the chosen functional and basis set. nih.govdntb.gov.ua By comparing calculated chemical shifts with experimental data, researchers can confidently assign signals to specific protons and carbon atoms within the molecule. researchgate.net The protonation state and solvent effects can also be modeled to achieve a more accurate correlation with experimental conditions. rsc.org

Molecular Dynamics Simulations (Contextual for Pyrazole Systems)

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to study conformational changes, intermolecular interactions, and solvation effects.

In the context of pyrazole systems, MD simulations are used to explore their conformational stability and interactions with other molecules, such as solvents or biological receptors. For example, simulations can reveal how a pyrazole derivative interacts with water molecules in an aqueous solution or how it binds to the active site of an enzyme. These simulations provide a dynamic picture of the system, complementing the static information obtained from DFT calculations and offering a more complete understanding of the molecule's behavior in a realistic environment.

Structure-Reactivity Relationship Studies through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. The key structural features influencing its reactivity are the phenyl group at the N1 position, the amino group at the C3 position, and the protonation of this amino group to form the hydrochloride salt.

The reactivity of pyrazole derivatives is largely governed by the electronic properties of the substituents on the ring. nih.gov In 1-Phenyl-1H-pyrazol-3-amine, the amino group at the C3 position acts as an electron-donating group, which generally increases the electron density of the pyrazole ring, thereby enhancing its nucleophilicity. nih.gov Conversely, the phenyl group at the N1 position can act as a weak electron-withdrawing group through inductive effects, while also participating in resonance with the pyrazole ring.

Upon formation of the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) group (-NH3+). This transformation has a profound effect on the electronic structure and reactivity of the molecule. The -NH3+ group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution. This deactivation is a consequence of the reduced electron density on the pyrazole ring.

Computational studies on similar pyrazole systems allow for the calculation of various reactivity descriptors that quantify the structure-reactivity relationship. asrjetsjournal.org These descriptors, derived from conceptual DFT, provide a framework for predicting the reactive sites of the molecule.

Interactive Data Table: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Predicted Influence on this compound |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Expected to be high due to the electron-withdrawing -NH3+ group, indicating lower reactivity towards electron transfer (oxidation). |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Expected to be relatively high, suggesting a greater ability to accept an electron compared to the non-protonated form. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | The overall electronegativity of the molecule is increased by the presence of the -NH3+ group. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | Expected to be high, indicating greater stability and lower reactivity. |

| Global Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | The molecule is expected to have a significant electrophilicity index, making it more susceptible to nucleophilic attack. |

| Fukui Functions (f(r)) | Indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. | These would predict that the C4 and C5 positions are the most likely sites for nucleophilic attack, while electrophilic attack is disfavored. |

The protonation of the amino group not only alters the global reactivity of the molecule but also directs the regioselectivity of potential reactions. The electron-withdrawing nature of the ammonium group would make the pyrazole ring electron-deficient, particularly at the C3 and C5 positions.

Theoretical Insights into Reaction Mechanisms

Theoretical calculations provide a deeper understanding of the potential reaction mechanisms involving this compound. The reactivity of this compound is characterized by the interplay between the pyrazole core, the N-phenyl substituent, and the protonated amino group.

The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing -NH3+ group in the hydrochloride form significantly deactivates the ring towards such reactions. nih.gov In the free base form (1-Phenyl-1H-pyrazol-3-amine), the amino group would direct electrophiles primarily to the C4 position. However, in the hydrochloride salt, electrophilic attack on the ring is expected to be much more difficult.

The amino group of 1-Phenyl-1H-pyrazol-3-amine is a primary nucleophilic center. nih.gov In its non-protonated form, it can readily react with various electrophiles. For instance, reactions with aldehydes and ketones would lead to the formation of Schiff bases. Acylation and alkylation reactions at the amino group are also expected to be facile.

In the case of the hydrochloride salt, the nucleophilicity of the amino group is quenched due to protonation. For a reaction to occur at the nitrogen of the amino group, a deprotonation step would be necessary, which would depend on the reaction conditions, particularly the pH of the medium.

Computational studies on the reaction mechanisms of related pyrazole derivatives have provided valuable insights. For example, DFT studies on the N-alkylation of pyrazoles have elucidated the transition states and energy barriers of the reaction, confirming that the reaction proceeds via an SN2 mechanism. researchgate.net Similar computational approaches could be applied to model the reactions of this compound with various reagents.

Intrinsic Reaction Coordinate (IRC) calculations can be employed to map the entire reaction pathway from reactants to products through the transition state. researchgate.net This allows for a detailed understanding of the bond-breaking and bond-forming processes during a chemical reaction. For this compound, such studies could clarify the regioselectivity of reactions and the influence of the protonated amino group on the reaction barriers.

Furthermore, the presence of multiple nitrogen atoms in the pyrazole ring offers different potential sites for protonation and coordination to metal ions. Theoretical studies can predict the most favorable protonation sites and the geometry of metal complexes. mdpi.com In an acidic medium, protonation is most likely to occur at the sp2-hybridized nitrogen of the pyrazole ring if the exocyclic amino group is already protonated.

Applications in Materials Science and Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The chemical reactivity of 1-Phenyl-1H-pyrazol-3-amine hydrochloride makes it an invaluable starting material for creating sophisticated organic molecules. The presence of multiple reaction sites within its structure allows for the strategic formation of new rings and complex scaffolds, which are foundational to various fields of chemical research. researchgate.netbeilstein-journals.org

Precursor for Fused Heterocyclic Systems

Fused heterocyclic compounds, where a pyrazole (B372694) ring is annulated with another heterocyclic system, are of significant interest due to their diverse chemical and biological properties. 1-Phenyl-1H-pyrazol-3-amine and its derivatives are instrumental in the synthesis of these complex structures. beilstein-journals.orgnih.gov The amine group acts as a key nucleophile, enabling cyclocondensation reactions with various electrophilic partners to form bicyclic and polycyclic systems. arkat-usa.org

Imidazopyrazoles: The synthesis of imidazo[1,2-b]pyrazoles can be achieved using 5-aminopyrazole derivatives. The reaction typically involves the cyclization of the aminopyrazole with reagents like α-haloketones (e.g., chloroacetone), chloroacetonitrile, or ethyl chloroacetate. mdpi.com This process leverages the nucleophilicity of both the exocyclic amino group and an endocyclic nitrogen atom to build the fused imidazole (B134444) ring. mdpi.comnih.gov

Pyrazolyl-Triazines: Aminopyrazoles are crucial for constructing pyrazolo-triazine systems. For instance, pyrazolo[5,1-c] acs.orgrsc.orgresearchgate.nettriazoles are formed from the reaction of 3(5)-aminopyrazoles with hydrazonoyl halides. researchgate.net Another major class, pyrazolo[3,4-d] acs.orgrsc.orgnih.govtriazines, can be synthesized via the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by cyclization. rsc.org The resulting fused systems are structurally analogous to purines, making them significant in medicinal chemistry.

Chromenopyrazoles: The fusion of pyrazole and chromone (B188151) moieties leads to chromenopyrazoles, a class of compounds synthesized using aminopyrazole precursors. A common synthetic route involves the reaction of 3-formylchromones with aminopyrazoles. acs.org Similarly, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been utilized as a versatile intermediate for creating more complex heterocyclic structures. nih.gov These reactions often proceed via condensation and subsequent cyclization, demonstrating the utility of the aminopyrazole scaffold in building elaborate, multi-ring systems. mdpi.comchim.it

Table 1: Examples of Fused Heterocyclic Systems from Aminopyrazole Precursors

| Fused System | Precursor Example | Reagent Example | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyrazole | 5-Aminopyrazole derivative | Chloroacetone, Chloroacetonitrile | mdpi.commdpi.comnih.gov |

| Pyrazolo[3,4-d] acs.orgrsc.orgnih.govtriazine | 3-Amino-1H-pyrazole-4-carbonitrile | Sodium nitrite (B80452) (for diazotization) | rsc.org |

| Chromenopyrazole | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Formylchromone | acs.org |

Synthesis of Pyrazole-Containing Ligands and Scaffolds

The structural attributes of this compound make it an excellent candidate for designing specialized ligands for coordination chemistry. The nitrogen atoms in the pyrazole ring and the exocyclic amine group can act as coordination sites for metal ions, enabling the formation of stable metal complexes and coordination polymers.

For example, ligands derived from aminopyrazoles, such as 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole and 1H-pyrazolo[3,4-b]pyridin-3-amine, have been successfully used to synthesize a series of coordination polymers with diverse structural motifs and properties. nih.govrsc.org The resulting materials can exhibit interesting magnetic and fluorescent properties. rsc.org Furthermore, compounds containing gem-dipyrazole moieties, which can be synthesized from pyrazole precursors, are considered promising tripodal "scorpionate-like" ligands, known for their ability to form stable complexes that are active in catalysis. mdpi.com The asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has also been synthesized and complexed with ZnCl₂, demonstrating the capacity of these scaffolds to engage in both primary cation and secondary anion coordination. researchgate.net

Construction of Polycyclic Aromatic Compounds and Diverse Organic Frameworks

Beyond bicyclic fused systems, the amine functionality of aminopyrazoles provides a reactive handle for constructing larger, more complex architectures, including porous crystalline materials like Covalent Organic Frameworks (COFs). Amines are common building blocks in COF synthesis, typically reacting with aldehydes to form robust, porous networks linked by imine bonds. mdpi.com While the direct incorporation of 1-Phenyl-1H-pyrazol-3-amine into a COF structure is an area of ongoing research, the general strategy of using amine-functionalized monomers is well-established. nih.govrsc.org This involves the condensation of amine-containing building blocks to create crystalline, porous materials with high surface areas and tunable properties.

In a related area, aminopyrazole derivatives serve as ligands in the construction of coordination polymers, which are closely related to Metal-Organic Frameworks (MOFs). nih.govrsc.org For instance, 1H-pyrazolo[3,4-b]pyridin-3-amine has been used in conjunction with dicarboxylate linkers to create new supramolecular coordination polymers with zinc. nih.govnih.gov These frameworks are built through the coordination of the ligand's nitrogen atoms to metal centers, forming extended one-, two-, or three-dimensional structures. Although aminopyrazoles are more commonly the target product of MOF-catalyzed reactions, their use as the primary organic linker demonstrates their potential in creating diverse and functional porous frameworks. acs.orgresearchgate.netnih.gov

Potential in Functional Materials Development

The unique electronic and structural properties of the pyrazole ring, combined with the functional versatility of the amine group, position this compound as a precursor for advanced functional materials.

Precursors for Polymers and Coatings

The application of aminopyrazoles in polymer science is an emerging field. The amine group provides a reactive site for polymerization or for grafting onto existing polymer backbones. A notable example involves the synthesis of new amphiphilic antimicrobial copolymers. In one study, an aminopyrazole derivative was successfully grafted onto the epoxy rings of polyglycidyl methacrylate. This modification introduced the bioactive pyrazole moiety into the polymer structure, creating a material with potential applications as an antimicrobial agent. nih.gov This approach highlights a strategy where the aminopyrazole acts as a functional monomer or modifier to impart specific properties, such as biological activity, to a polymer chain. While the use of aminopyrazoles in coatings is not yet widely documented, their stability and functionality suggest potential for future development in this area.

Exploration in Non-linear Optical (NLO) Materials (Contextual for Pyrazole Derivatives)

Pyrazole and pyrazoline derivatives have garnered significant attention for their potential applications in non-linear optics (NLO). nih.gov NLO materials are crucial for technologies like optical switching and frequency conversion. The efficacy of organic NLO materials often relies on a "push-pull" molecular design, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system.

The pyrazole ring can act as part of the conjugated bridge, while the amine group on the 1-Phenyl-1H-pyrazol-3-amine scaffold can serve as a potent electron donor. By further modifying the molecule with an electron-accepting group, it is possible to create pyrazole derivatives with a significant third-order NLO response. researchgate.netnih.gov Research has shown a high dependence of optical nonlinearity on the specific functional groups attached to the pyrazoline core. nih.gov This structural tailorability allows for the fine-tuning of NLO properties, making pyrazole derivatives promising candidates for applications in photonics and optoelectronics. nih.gov

Table 2: Summary of Applications in Functional Materials

| Application Area | Role of 1-Phenyl-1H-pyrazol-3-amine Derivative | Resulting Material/Property | Reference |

|---|---|---|---|

| Polymers | Grafting monomer | Antimicrobial copolymer | nih.gov |

| Non-linear Optics | Electron-donating component in a "push-pull" system | Material with third-order NLO response | researchgate.netnih.govnih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives is undergoing a significant shift towards greener and more sustainable practices. researchgate.net Future research will likely prioritize the development of synthetic routes that minimize environmental impact while maximizing efficiency. Key trends in this area include:

Green Solvents and Catalysts: A major focus is the replacement of hazardous organic solvents with environmentally benign alternatives like water. thieme-connect.com The use of recyclable catalysts, such as Amberlyst-70 and nano-ZnO, is also gaining prominence as these offer advantages like simple workup procedures and reduced waste. mdpi.com